3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid

Catalog No.
S682365
CAS No.
181289-15-6
M.F
C9H17NO3
M. Wt
187.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid

CAS Number

181289-15-6

Product Name

3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid

IUPAC Name

3-(2-amino-2-oxoethyl)-5-methylhexanoic acid

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

InChI

InChI=1S/C9H17NO3/c1-6(2)3-7(4-8(10)11)5-9(12)13/h6-7H,3-5H2,1-2H3,(H2,10,11)(H,12,13)

InChI Key

NPDKTSLVWGFPQG-UHFFFAOYSA-N

SMILES

CC(C)CC(CC(=O)N)CC(=O)O

Canonical SMILES

CC(C)CC(CC(=O)N)CC(=O)O

Application in Proteomics Research

Application in Molecularly Imprinted Membranes

3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid is an organic compound with the molecular formula C₉H₁₇NO₃. It features a hexanoic acid backbone substituted with an amino group and a keto group, specifically located at the 3-position and the 2-position of the side chain, respectively. This compound is notable for its structural complexity, which includes a branched alkyl chain and functional groups that contribute to its biological activity and potential applications in pharmaceuticals and biochemistry.

The chemical reactivity of 3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid is influenced by its functional groups. Key reactions include:

  • Amidation: The amino group can react with carboxylic acids to form amides, which are important in drug synthesis.
  • Esterification: The carboxylic acid can react with alcohols to form esters, which are useful in various chemical applications.
  • Decarboxylation: Under certain conditions, it may undergo decarboxylation, leading to the formation of simpler compounds.

These reactions highlight its versatility as a building block in organic synthesis.

Research indicates that 3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid exhibits significant biological activity. It has been studied for its potential effects on the central nervous system, particularly as a modulator of neurotransmitter systems. Its structural similarity to other bioactive compounds suggests that it may interact with specific receptors or enzymes, although detailed mechanisms remain to be fully elucidated.

The synthesis of 3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid can be achieved through various methods:

  • Ammonium Hydroxide Reaction: A common synthetic route involves reacting appropriate precursors with ammonium hydroxide under controlled conditions, yielding the target compound with moderate efficiency .
  • Multi-step Synthesis: More complex synthetic pathways may involve several steps, including protection-deprotection strategies and coupling reactions to introduce the amino and keto functionalities.

The efficiency of these methods can vary based on reaction conditions such as temperature, solvent choice, and reaction time.

Interaction studies have focused on understanding how 3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid interacts with biological systems. Preliminary findings suggest that it may modulate neurotransmitter activity, potentially acting on receptors involved in mood regulation and cognitive function. Further research is needed to clarify these interactions and their implications for therapeutic use.

Several compounds share structural similarities with 3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid. Here are some notable examples:

Compound NameMolecular FormulaKey Features
3-Aminomethyl-5-methylhexanoic acidC₉H₁₈N₂O₂Contains an additional amino group
PregabalinC₈H₁₄N₂O₂Used for neuropathic pain; similar action mechanism
GabapentinC₉H₁₁N₂O₂Anticonvulsant; shares structural motifs

Uniqueness: 3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid is unique due to its specific combination of amino and keto functionalities within a hexanoic framework, which may confer distinct pharmacological properties compared to other similar compounds.

XLogP3

0.7

Other CAS

181289-15-6

Dates

Modify: 2023-08-15

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